molecular formula C14H10ClFO2 B1393940 2-[(3-Fluorobenzyl)oxy]benzoyl chloride CAS No. 1160250-82-7

2-[(3-Fluorobenzyl)oxy]benzoyl chloride

Cat. No. B1393940
CAS RN: 1160250-82-7
M. Wt: 264.68 g/mol
InChI Key: PIUMOIIPLSBTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(3-Fluorobenzyl)oxy]benzoyl chloride” is a chemical compound with the CAS Number: 1160250-82-7 . It has a molecular weight of 264.68 .


Physical And Chemical Properties Analysis

The compound “2-[(3-Fluorobenzyl)oxy]benzoyl chloride” has a molecular weight of 264.68 . It should be stored at a temperature of 28 C .

Scientific Research Applications

  • Synthesis of 4(3H)-Quinazolinones : 2-Fluoro substituted benzoyl chlorides, like 2-[(3-Fluorobenzyl)oxy]benzoyl chloride, are used in the synthesis of 4(3H)-quinazolinones through cyclocondensation with 2-amino-N-heterocycles. This process yields moderate results and offers a simplified method for obtaining 4(3H)-quinazolinones, which are compounds of interest in medicinal chemistry due to their biological activity (Deetz et al., 2001).

  • Synthesis of Benzizoselenazol-3(2H)-ones and Benzo[b]selenophen-3(2H)-ones : 2-[(3-Fluorobenzyl)oxy]benzoyl chloride contributes to the synthesis of complex organic compounds like benzizoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones. These compounds are produced via the treatment of 2-acylbenzo[b]selenophen-3(2H)-ones with nitrogen nucleophiles, demonstrating the versatility of benzoyl chlorides in organic synthesis (Lisiak & Młochowski, 2009).

  • Gas Chromatography and Mass Spectrometry : In analytical chemistry, fluoroaryl derivatives, potentially derived from 2-[(3-Fluorobenzyl)oxy]benzoyl chloride, are used in gas chromatography and electron capture negative ion chemical ionization mass spectrometry. This application is crucial for the analysis and detection of various organic compounds in complex matrices like plasma (Murray, Watson, & Davies, 1985).

  • Synthesis of 3-Benzoyl-2-Phenylbenzofurans : Benzoyl chlorides, similar to 2-[(3-Fluorobenzyl)oxy]benzoyl chloride, are utilized in the unexpected synthesis of 3-benzoyl-2-phenylbenzofurans under Wittig conditions. This process is significant in the field of organic synthesis for creating specific benzofuran derivatives, highlighting the reactivity and utility of benzoyl chlorides in organic reactions (Begala et al., 2018).

  • Jet Spectroscopy and Excited State Dynamics : In physical chemistry, compounds like 2-[(3-Fluorobenzyl)oxy]benzoyl chloride are used in the study of jet spectroscopy and excited state dynamics of radicals. These studies provide insight into the photophysical properties of fluorobenzyl derivatives and their applications in advanced spectroscopic techniques (Fukushima & Obi, 1990).

properties

IUPAC Name

2-[(3-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-14(17)12-6-1-2-7-13(12)18-9-10-4-3-5-11(16)8-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUMOIIPLSBTSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701263094
Record name 2-[(3-Fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Fluorobenzyl)oxy]benzoyl chloride

CAS RN

1160250-82-7
Record name 2-[(3-Fluorophenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Fluorobenzyl)oxy]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-[(3-Fluorobenzyl)oxy]benzoyl chloride
Reactant of Route 3
Reactant of Route 3
2-[(3-Fluorobenzyl)oxy]benzoyl chloride
Reactant of Route 4
Reactant of Route 4
2-[(3-Fluorobenzyl)oxy]benzoyl chloride
Reactant of Route 5
Reactant of Route 5
2-[(3-Fluorobenzyl)oxy]benzoyl chloride
Reactant of Route 6
Reactant of Route 6
2-[(3-Fluorobenzyl)oxy]benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.